molecular formula C22H25N5O2S B2728372 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenethylpropanamide CAS No. 1215811-54-3

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenethylpropanamide

Cat. No. B2728372
CAS RN: 1215811-54-3
M. Wt: 423.54
InChI Key: YHHHLYLEWFOBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Synthesis and Chemical Structure

The synthesis of compounds similar to 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenethylpropanamide involves complex chemical reactions, including cyclization and rearrangement processes. For instance, compounds like thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized through various chemical routes, including the cyclization of isothiosemicarbazones and aza-Wittig reactions, highlighting the diverse methodologies for constructing similar heterocyclic frameworks (Yamazaki, 1981; Luo et al., 2020).

Biological Activities

Related compounds exhibit a range of biological activities, including antitumor, antimicrobial, and anticonvulsant effects. For example, certain thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines have shown potent antitumor activity against a panel of human tumor cell lines, with nanomolar concentrations demonstrating strong antiproliferative activity (Lauria et al., 2013). Moreover, derivatives of pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin have been synthesized and evaluated for their antimicrobial and cytotoxic activities, showing promise as antibacterial agents and for antitumor screening (Hassaneen et al., 2019).

Anticonvulsant Activities

Specific derivatives, such as 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine, have been explored for their anticonvulsant activities, revealing that structural modifications can significantly influence their efficacy in models of epilepsy (Wang et al., 2015).

Agricultural Applications

Some triazolo- and pyrazolopyrimidine derivatives have been synthesized for use as herbicides and plant growth regulators, demonstrating the versatility of this chemical framework in contributing to agricultural advancements (Stanoeva et al., 2000).

properties

IUPAC Name

3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-15(2)14-26-21(29)20-17(11-13-30-20)27-18(24-25-22(26)27)8-9-19(28)23-12-10-16-6-4-3-5-7-16/h3-7,11,13,15H,8-10,12,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHHLYLEWFOBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenethylpropanamide

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